N-Cyclobutyl-4-fluoroaniline hydrochloride
CAS No.: 2228694-06-0
Cat. No.: VC6661910
Molecular Formula: C10H13ClFN
Molecular Weight: 201.67
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2228694-06-0 |
|---|---|
| Molecular Formula | C10H13ClFN |
| Molecular Weight | 201.67 |
| IUPAC Name | N-cyclobutyl-4-fluoroaniline;hydrochloride |
| Standard InChI | InChI=1S/C10H12FN.ClH/c11-8-4-6-10(7-5-8)12-9-2-1-3-9;/h4-7,9,12H,1-3H2;1H |
| Standard InChI Key | YUKKTNPQGBZNBZ-UHFFFAOYSA-N |
| SMILES | C1CC(C1)NC2=CC=C(C=C2)F.Cl |
Introduction
Chemical Structure and Physicochemical Properties
N-Cyclobutyl-4-fluoroaniline hydrochloride belongs to the class of substituted anilines, featuring a fluorine atom at the para-position relative to the amino group and a cyclobutyl ring attached to the nitrogen. The hydrochloride salt enhances its stability and solubility in polar solvents.
Molecular Characteristics
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Molecular Formula:
-
Molecular Weight: 201.67 g/mol
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IUPAC Name: 4-Fluoro-N-cyclobutylaniline hydrochloride
The cyclobutyl group introduces steric hindrance and conformational rigidity, influencing both reactivity and intermolecular interactions. The fluorine atom’s electron-withdrawing nature modulates the aromatic ring’s electronic density, directing electrophilic substitution to specific positions .
Predicted Physicochemical Properties
| Property | Value (Predicted) |
|---|---|
| Boiling Point | 280–300°C (decomposes) |
| Density | 1.25–1.35 g/cm³ |
| pKa (amine) | 3.5–4.5 |
| Solubility in Water | Moderately soluble |
These values are extrapolated from structurally similar compounds, such as N-cyclopropyl-4-fluoroaniline derivatives . Experimental validation is required to confirm these predictions.
Synthesis and Preparation Methods
The synthesis of N-cyclobutyl-4-fluoroaniline hydrochloride can be inferred from analogous protocols for N-alkylated fluoroanilines. A plausible route involves sequential functionalization of 4-fluoroaniline:
Step 1: N-Alkylation with Cyclobutylamine
Chemical Reactivity and Functionalization
The compound’s reactivity is governed by its amine group, fluorine substituent, and cyclobutyl ring:
Electrophilic Aromatic Substitution
The fluorine atom directs incoming electrophiles to the ortho and meta positions. For example:
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Nitration: Yields 2-nitro-4-fluoro-N-cyclobutylaniline.
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Sulfonation: Forms sulfonic acid derivatives at the meta position.
Reductive Transformations
The amine group can be acylated or alkylated further. For instance, reductive amination with ketones or aldehydes generates secondary or tertiary amines .
Applications in Heterocycle Synthesis
The compound serves as a precursor for fused-ring systems. Cyclization reactions with carbonyl compounds or alkylating agents yield quinazolines or benzodiazepines, which are prevalent in medicinal chemistry .
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